molecular formula C27H21N3O2S B2364012 (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 182171-05-7

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2364012
M. Wt: 451.54
InChI Key: ITCAOQLEYBVCOK-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Conformational and Structural Studies

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have been extensively studied for their structural and conformational characteristics. Research has shown that variations in substituents on the thiazolopyrimidine scaffold lead to significant differences in intermolecular interactions and packing features, controlled by weak interactions such as C-H…O, C-H…N, and π…π interactions (Nagarajaiah & Begum, 2014).

Antimicrobial and Anticancer Activities

Several derivatives of thiazolopyrimidine, including compounds structurally similar to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized and tested for their antimicrobial and anticancer properties. Some of these compounds have shown promising results against microbial strains and cancer cell lines, indicating potential for further exploration in these fields (Verma & Verma, 2022).

Synthesis and Characterization

The synthesis of thiazolopyrimidine derivatives involves reactions with various chemicals, resulting in a range of compounds with diverse structures and properties. These syntheses are characterized by techniques like NMR, IR, and X-ray crystallography, providing insights into the molecular structure and potential applications of these compounds (Kulakov et al., 2009).

Applications in Anti-Inflammatory and Analgesic Research

Research has also explored the potential of thiazolopyrimidine derivatives as anti-inflammatory and analgesic agents. These compounds, related to (E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been evaluated for their ability to reduce inflammation and pain in various models, showing promising results that suggest further investigation in this area (Alam et al., 2010).

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions.


Future Directions

The review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold4. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity1.


Please note that the information provided is based on pyrimidine derivatives in general, and may not apply directly to the specific compound you mentioned. For more accurate information, further research and experimental studies would be needed.


properties

IUPAC Name

(2E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O2S/c1-18-23(25(31)29-21-15-9-4-10-16-21)24(20-13-7-3-8-14-20)30-26(32)22(33-27(30)28-18)17-19-11-5-2-6-12-19/h2-17,24H,1H3,(H,29,31)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAOQLEYBVCOK-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3)/SC2=N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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